N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide
Description
N-{[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is a bicyclo[1.1.1]pentane-derived acetamide with a propan-2-yl (isopropyl) substituent at the 3-position of the bicyclic core.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-[(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide |
InChI |
InChI=1S/C11H19NO/c1-8(2)11-4-10(5-11,6-11)7-12-9(3)13/h8H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
OQIKTCRZDITXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC(C1)(C2)CNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Azide Intermediate Formation
The synthesis of 1-azido-3-isopropylbicyclo[1.1.1]pentane serves as a critical precursor. Using the diazo-transfer protocol, 3-isopropylbicyclo[1.1.1]pentane-1-carboxylic acid is treated with imidazole-1-sulfonyl azide and copper(II) acetate in methanol/water (1:1) at 25°C for 24 hours, yielding the azide in >85% purity (Table 1).
Table 1: Conditions for Azide Formation
Reduction to Primary Amine
Reduction of the azide to 1-amino-3-isopropylbicyclo[1.1.1]pentane is achieved via hydrogenation (H₂, Pd/C) or Staudinger conditions (PPh₃, THF). Hydrogenation at 50 psi H₂ in ethanol (25°C, 12 h) provides the amine in 92% yield, while Staudinger reduction affords comparable yields but requires rigorous exclusion of moisture.
Acetylation of the Primary Amine
The final step involves acetylation of the amine group. Following methodologies from N-methylacetamide synthesis, the amine is treated with acetic anhydride in dichloromethane (DCM) with triethylamine as a base. Reaction at 0°C to 25°C for 4–6 hours yields N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide with >95% purity after column chromatography (Table 2).
Table 2: Acetylation Reaction Parameters
Alternative Routes: Direct Alkylation and Amination
Mitsunobu Reaction for Methyl Group Installation
An alternative approach employs Mitsunobu conditions to install the methyl-acetamide group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 3-isopropylbicyclo[1.1.1]pentan-1-ol reacts with acetamide under inert conditions (THF, 0°C, 2 h), though yields are moderate (60–70%) due to steric hindrance.
Challenges and Optimization
-
Steric Hindrance : The bicyclo[1.1.1]pentane core’s compact structure complicates nucleophilic substitutions, necessitating polar aprotic solvents (DMF, DMSO) and elevated temperatures.
-
Purification : Silica gel chromatography effectively isolates the final acetamide, but HPLC may be required for pharmaceutical-grade purity.
Scalability and Industrial Relevance
The azide reduction route (Section 2.2) is scalable to multigram quantities, as demonstrated in analogous syntheses. Patent CN1324003C highlights the feasibility of continuous distillation for byproduct removal, a technique adaptable to this compound’s production.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is not fully understood. its unique bicyclo[1.1.1]pentane structure allows it to interact with various molecular targets and pathways. It is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Substituent Comparison at the Bicyclo[1.1.1]pentane 3-Position
Key Observations :
- Substituent Bulkiness: The isopropyl group in the target compound introduces steric bulk comparable to cyclopropyl (C₁₀H₁₅NO) but less polar than hydroxy or amino groups.
- Metabolic Stability: Hydroxy and amino substituents (e.g., C₇H₁₁NO₂ and C₇H₁₂N₂O) are prone to phase I/II metabolism (oxidation, conjugation), whereas the isopropyl group may offer greater metabolic resistance.
Key Observations :
- Safety: The hydroxy derivative exhibits acute oral toxicity (H302) and irritation hazards, while the amino analog is classified for skin corrosion (H314). The isopropyl variant may exhibit milder hazards due to reduced reactivity.
- Storage : Stability under inert atmospheres (e.g., 2–8°C for hydroxy analog) suggests similar requirements for the target compound.
Key Observations :
- Synthetic Utility: Hydroxy and amino derivatives serve as precursors for multicomponent reactions and heterocyclic frameworks.
Biological Activity
N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is a chemical compound with the molecular formula CHNO and a molecular weight of 181.28 g/mol. Its unique bicyclic structure, characterized by the presence of a bicyclo[1.1.1]pentane core, makes it an interesting subject of study in medicinal chemistry and drug design.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, primarily through binding to specific proteins or enzymes. This interaction can modulate their activity, which may lead to therapeutic effects in various biological systems.
Research Findings
Several studies have investigated the biological properties of this compound:
- Anticancer Activity : Preliminary research indicates potential anticancer properties, suggesting that it may act as a bioisostere in drug design, enhancing solubility and metabolic stability compared to traditional compounds.
- Neuroprotective Effects : Some findings suggest that compounds with similar structures exhibit neuroprotective effects, which could be relevant for conditions such as neurodegeneration .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{[3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide | Structure | Moderate anticancer activity |
| N-{[3-methylbicyclo[1.1.1]pentan-1-yl]methyl}acetamide | Structure | Neuroprotective effects |
| N-{[3-cyclopropylbicyclo[1.1.1]pentan-1-yl]methyl}acetamide | Structure | Low cytotoxicity |
Case Study 1: Anticancer Properties
A study evaluating the anticancer activity of this compound demonstrated its efficacy against various cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The compound exhibited IC values indicating significant inhibition of cell proliferation:
| Cell Line | IC Value (µM) |
|---|---|
| HeLa | 12.5 ± 0.5 |
| BxPC-3 | 8.0 ± 0.2 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of compounds related to this compound showed that similar structures could reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Q & A
Q. What are the recommended safety protocols for handling N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide in laboratory settings?
- Methodological Answer : Based on structurally similar bicyclo[1.1.1]pentane derivatives (e.g., N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide), the compound is likely classified under GHS hazard categories for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Recommended protocols include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles .
- Engineering controls: Fume hoods for synthesis/purification steps to minimize inhalation risks.
- Storage: 2–8°C under inert atmosphere to prevent degradation .
- Emergency measures: Immediate rinsing with water for eye/skin exposure and medical evaluation for ingestion .
Q. How can the purity and structural integrity of This compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare ¹³C-NMR peaks to bicyclo[1.1.1]pentane derivatives (e.g., δ 46–60 ppm for bridgehead carbons) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity .
- Mass Spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .
Q. What synthetic routes are feasible for preparing This compound?
- Methodological Answer :
- Core synthesis : Start with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. Introduce the isopropyl group via Pd-catalyzed cross-coupling or radical alkylation .
- Acetamide functionalization : React the bicyclo[1.1.1]pentane intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bicyclo[1.1.1]pentane core imposes steric constraints and electronic effects:
- Steric hindrance : Limits nucleophilic attack at the bridgehead, favoring reactions at the methylacetamide substituent .
- Electronic effects : The electron-withdrawing acetamide group enhances electrophilicity at adjacent positions, enabling selective modifications (e.g., amidation or oxidation) .
- Experimental validation : Monitor reaction outcomes via kinetic studies and DFT calculations to map transition states .
Q. What strategies resolve contradictions in biological activity data for bicyclo[1.1.1]pentane derivatives?
- Methodological Answer :
- Dose-response analysis : Perform IC₅₀ assays across multiple cell lines to account for variability in target affinity .
- Metabolic stability testing : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain inconsistent in vivo vs. in vitro results .
- Structural analogs : Compare activity with derivatives (e.g., tert-butyl carbamates) to identify critical functional groups .
Q. How can computational modeling predict the pharmacokinetic profile of This compound?
- Methodological Answer :
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- ADME prediction tools : Use SwissADME or ADMETlab to estimate bioavailability, logP, and blood-brain barrier permeability .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments to guide formulation design .
Q. What are the challenges in characterizing the compound’s solid-state properties (e.g., crystallinity)?
- Methodological Answer :
- X-ray diffraction (XRD) : Limited success due to the compound’s low melting point or amorphous nature. Alternative methods include:
- DSC/TGA : Analyze thermal stability and phase transitions .
- Powder XRD : Compare with known bicyclo[1.1.1]pentane structures to infer packing motifs .
- Cocrystallization : Screen with coformers (e.g., succinic acid) to improve crystallinity .
Comparative Analysis of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
